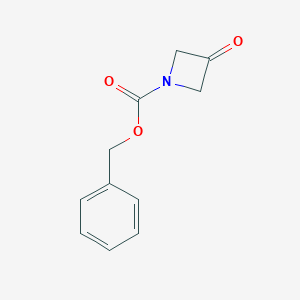

Benzyl 3-oxoazetidine-1-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-oxoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMMTGKGDOAYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442743 | |

| Record name | Benzyl 3-oxoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105258-93-3 | |

| Record name | Benzyl 3-oxoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidin-3-one, N-CBZ protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of Benzyl 3 Oxoazetidine 1 Carboxylate

Nucleophilic Additions to the Carbonyl Moiety

The carbonyl group at the 3-position of the azetidine (B1206935) ring is a key site for nucleophilic attack, enabling the synthesis of a variety of substituted azetidine derivatives.

Reactions with Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the electrophilic carbonyl carbon of benzyl (B1604629) 3-oxoazetidine-1-carboxylate. These reactions are fundamental for creating new carbon-carbon bonds and introducing a wide range of substituents at the 3-position of the azetidine ring.

For instance, the reaction of benzyl 3-oxoazetidine-1-carboxylate with methylmagnesium bromide in a mixture of diethyl ether and tetrahydrofuran (B95107) proceeds via nucleophilic addition to yield benzyl 3-hydroxy-3-methylazetidine-1-carboxylate in high yield. Similarly, treatment with phenyllithium (B1222949) is expected to afford the corresponding 3-phenyl-3-hydroxyazetidine derivative. wikipedia.org The general mechanism for these reactions involves the attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during aqueous workup.

It is important to note that the high basicity of these organometallic reagents can sometimes lead to competing side reactions, such as enolization of the ketone. researchgate.net However, under controlled conditions, nucleophilic addition is the predominant pathway.

Formation of Hydroxy-Substituted Azetidine Derivatives

The addition of organometallic reagents is a primary method for the synthesis of 3-hydroxy-3-substituted azetidine derivatives. These tertiary alcohols are valuable building blocks for further synthetic transformations. The reaction of this compound with various Grignard reagents provides access to a diverse array of these derivatives.

A specific example is the synthesis of benzyl 3-hydroxy-3-methylazetidine-1-carboxylate, which has been reported with a near-quantitative yield. The synthesis of benzyl 3-hydroxy-3-phenylazetidine-1-carboxylate further illustrates the utility of this methodology in introducing aryl substituents. guidechem.comnih.gov

| Starting Material | Reagent | Product | Yield (%) |

| This compound | Methylmagnesium bromide | Benzyl 3-hydroxy-3-methylazetidine-1-carboxylate | 99 |

| This compound | Phenylmagnesium bromide (or Phenyllithium) | Benzyl 3-hydroxy-3-phenylazetidine-1-carboxylate | Not specified |

Metal-Catalyzed Transformations

The azetidine ring system can undergo a variety of transformations catalyzed by transition metals, leading to the formation of more complex molecular architectures.

Cobalt(III)-Catalyzed C-H Bond Activation and Multicomponent Addition Reactions

High-valent cobalt catalysts have emerged as powerful tools for C-H bond functionalization. rsc.org While direct C-H activation of the azetidine ring of this compound itself is not extensively documented, related cobalt(III)-catalyzed annulation reactions of amides with alkynes provide a model for the potential reactivity of the N-Cbz group. nih.govnih.gov These reactions typically proceed through a C-H activation step, followed by insertion of the alkyne and subsequent reductive elimination to form a new ring system. nih.gov

For example, cobalt-catalyzed C-H activation/annulation of benzamides with alkynes has been shown to produce isoquinolinones. nih.gov This suggests that the N-Cbz group of this compound could potentially direct C-H activation at an appropriate position, leading to novel annulated azetidine structures. Furthermore, cobalt(III) catalysis has been employed in three-component C-H functionalization reactions, demonstrating its utility in building molecular complexity.

Other Transition Metal-Mediated Processes

Besides cobalt, other transition metals like rhodium and palladium are known to catalyze reactions involving azetidine derivatives. Rhodium catalysts have been utilized in ring-expansion reactions of azetidines. researchgate.net Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been employed for the N-arylation of azetidinones, showcasing the utility of this metal in forming C-N bonds with the azetidine nitrogen. beilstein-journals.org

Gold-catalyzed reactions have also been explored for the synthesis of azetidin-3-ones from N-propargylsulfonamides through an oxidative cyclization, highlighting the diverse applications of transition metals in the chemistry of four-membered nitrogen heterocycles. nih.gov

Multicomponent Reactions Involving the Azetidine Core

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. beilstein-journals.orgrug.nl The carbonyl functionality of this compound makes it a suitable candidate for participation in MCRs.

While specific examples of multicomponent reactions involving this compound are not extensively reported, the principles of MCRs can be applied. For instance, a Passerini or Ugi reaction, which typically involves a ketone, a carboxylic acid, an isocyanide, and in the case of the Ugi reaction, an amine, could potentially be adapted. The strained azetidine ring might influence the stereochemical outcome of such reactions. The development of novel MCRs involving the azetidine core of this compound represents a promising area for future research, offering rapid access to libraries of structurally diverse and potentially biologically active molecules.

Ugi Reaction and its Derivatives for Complex Scaffold Generation

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry, enabling the synthesis of diverse and complex molecules, often with high atom economy. The reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The versatility of the Ugi reaction allows for the generation of peptide-like structures and various heterocyclic scaffolds.

While specific studies detailing the use of this compound as the ketone component in an Ugi reaction are not extensively documented in the reviewed literature, the general applicability of cyclic ketones in such reactions is well-established. For instance, the use of other cyclic ketones has led to the successful synthesis of spirocyclic compounds. This suggests a strong potential for this compound to serve as a substrate for generating novel spirocyclic azetidine derivatives. The resulting spiro-azetidinyl scaffolds would be of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

Furthermore, variations of the Ugi reaction, such as the Ugi-Smiles and Ugi-Heck reactions, expand the range of accessible complex molecules. chemrxiv.org The Passerini reaction, a three-component reaction involving a carboxylic acid, an isocyanide, and a carbonyl compound, also presents a viable pathway for the functionalization of this compound. nih.gov The successful application of bifunctional substrates, like levulinic acid, in Ugi three-component reactions to form heterocyclic products further underscores the potential of utilizing the inherent reactivity of the azetidine ring in this compound for the construction of intricate molecular architectures. nih.gov

The general mechanism of the Ugi reaction involves the initial formation of an imine from the ketone and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the activated iminium ion, followed by nucleophilic attack of the carboxylate. A subsequent Mumm rearrangement yields the final stable α-acylamino amide product. chemrxiv.org In the context of this compound, this would lead to the formation of a complex scaffold containing the azetidine ring, a feature of interest for exploring new chemical space in drug discovery.

The synthesis of spiro[indoline-3,3′-pyridazines] and spiro[indene-2,3′-pyridazines] through related cycloaddition reactions highlights the utility of spirocyclic systems in generating molecular diversity. nih.gov The development of interrupted Ugi cascade reactions to construct structurally congested and stereochemically complex spiroindolines further showcases the power of multicomponent reactions in generating sophisticated molecular frameworks. rsc.org

| Reactant Type | Example | Potential Product with this compound |

| Amine | Aniline | Spiro-azetidinyl α-acylamino amide |

| Carboxylic Acid | Acetic Acid | Spiro-azetidinyl α-acylamino amide |

| Isocyanide | tert-Butyl isocyanide | Spiro-azetidinyl α-acylamino amide |

Radical-Mediated Reaction Pathways

Electrochemical Generation of Radical Intermediates and Mechanistic Studies

The generation of radical intermediates through electrochemical methods offers a powerful and often milder alternative to traditional chemical initiation. While specific studies on the electrochemical generation of radicals directly from this compound are not prevalent in the searched literature, the principles of radical formation in related systems, particularly strained ring systems, provide a basis for mechanistic understanding.

Recent research has demonstrated the successful generation of radical intermediates from highly strained azabicyclo[1.1.0]butanes (ABBs) through photocatalysis. chemrxiv.orgunife.it This process, termed radical strain-release (RSR) photocatalysis, involves the homolytic cleavage of a precursor to generate neutral radical intermediates that react with the strained ABB. This leads to the opening of the bicyclic system and the formation of a C3-centered radical on the resulting azetidine ring, which can then be functionalized. unife.it This suggests that the strained four-membered ring of this compound could be susceptible to similar radical-mediated ring-opening or functionalization pathways.

Furthermore, photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been shown to produce highly functionalized azetidines. nih.gov This methodology involves the generation of α-aminoalkyl radicals, which then undergo a cascade cyclization. The functionalization of C(sp³)-H bonds in N-protected azetidines via radical-mediated processes is an active area of research. uni-muenchen.de

Mechanistic studies on related systems often involve the use of techniques like cyclic voltammetry to probe the electrochemical behavior of the substrate and identify the potentials at which radical intermediates are formed. The mechanism of a photocatalytic radical process for azetidine synthesis from ABBs was investigated using spectroscopic and optical techniques, alongside density functional theory (DFT) calculations, revealing the key role of a C3-centered radical intermediate. unife.it

In the context of this compound, electrochemical reduction could potentially lead to the formation of a radical anion by transfer of an electron to the carbonyl group. This intermediate could then undergo further reactions, such as dimerization or protonation followed by further reduction. Alternatively, electrochemical oxidation could potentially target the nitrogen atom or the benzyl group, leading to different radical intermediates and subsequent reaction pathways. The presence of the carbamate (B1207046) protecting group would influence the electronic properties and the likely site of radical formation.

| Radical Generation Method | Potential Intermediate from this compound | Potential Subsequent Reaction |

| Electrochemical Reduction | Radical anion at the carbonyl group | Dimerization, Protonation/Reduction |

| Photocatalytic Strain-Release | C3-centered radical (hypothetical) | Functionalization at the C3 position |

| Photo-induced C-H activation | Radical at a C-H bond adjacent to the nitrogen | C-C bond formation |

Applications of Benzyl 3 Oxoazetidine 1 Carboxylate in Complex Molecule Synthesis

Role as a Versatile Heterocyclic Building Block

Benzyl (B1604629) 3-oxoazetidine-1-carboxylate is a highly valuable and versatile heterocyclic building block in organic synthesis. Its strained four-membered ring and the presence of a reactive ketone functionality make it a key starting material for the creation of a wide array of more complex molecular architectures. The benzyl carbamate (B1207046) protecting group provides stability during many synthetic transformations and can be readily removed under specific conditions to allow for further functionalization of the azetidine (B1206935) nitrogen.

The reactivity of the ketone in benzyl 3-oxoazetidine-1-carboxylate allows for a variety of nucleophilic addition reactions. For instance, it readily reacts with Grignard reagents, such as methylmagnesium bromide, to yield tertiary alcohols. This reaction proceeds with high efficiency, providing a straightforward method to introduce new carbon-carbon bonds at the 3-position of the azetidine ring. The resulting 3-hydroxy-3-substituted azetidine derivatives are themselves valuable intermediates for further synthetic elaborations.

Furthermore, the presence of the azetidine ring, a motif found in numerous biologically active compounds, makes this building block particularly attractive for medicinal chemistry applications. The ability to functionalize the 3-position, coupled with the inherent properties of the azetidine core, allows for the systematic exploration of chemical space around this privileged scaffold.

Synthesis of Pharmaceutical Intermediates

The utility of this compound extends significantly into the pharmaceutical industry, where it serves as a crucial intermediate in the synthesis of various drug candidates.

Precursors for Anti-inflammatory Agents (e.g., Baricitinib)

One of the most prominent applications of this compound is in the synthesis of the Janus kinase (JAK) inhibitor, baricitinib (B560044). nih.govscienceopen.com Baricitinib is an important therapeutic agent used in the treatment of rheumatoid arthritis and other inflammatory conditions. nih.gov The azetidine moiety is a key structural feature of baricitinib, and its synthesis often relies on intermediates derived from 3-oxoazetidine derivatives.

The synthesis of a key intermediate for baricitinib, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, can be achieved from tert-butyl 3-oxoazetidine-1-carboxylate. nih.govscienceopen.com This transformation is typically carried out via a Horner-Wadsworth-Emmons or a Wittig-type reaction. For example, reacting tert-butyl 3-oxoazetidine-1-carboxylate with diethyl (cyanomethyl)phosphonate in the presence of a base like potassium tert-butoxide yields the desired cyanomethylene azetidine derivative. nih.govscienceopen.com While traditional methods sometimes result in moderate yields, newer, greener synthetic routes utilizing microchannel reactors have been developed to improve efficiency and reduce environmental impact. nih.gov

Following the formation of the cyanomethylene group, the tert-butoxycarbonyl (Boc) protecting group is removed, and subsequent reaction steps lead to the final baricitinib structure. nih.gov The versatility of the 3-oxoazetidine core allows for the introduction of the necessary functionalities required for the drug's biological activity.

Intermediates for Diverse Drug Candidates

Beyond its role in the synthesis of baricitinib, this compound and its derivatives are employed in the preparation of a wide range of other pharmaceutical intermediates. The unique structural and electronic properties of the azetidine ring make it a desirable component in the design of new therapeutic agents.

The 3-oxoazetidine scaffold is a precursor to a variety of substituted azetidines that are incorporated into molecules targeting different biological pathways. For instance, derivatives of 3-oxoazetidine can be used to synthesize compounds with potential applications as inhibitors of various enzymes or as modulators of receptor activity. The ability to introduce diverse substituents at the 3-position allows for the fine-tuning of the pharmacological properties of the resulting drug candidates.

Research has shown that the azetidine ring can serve as a bioisosteric replacement for other cyclic and acyclic moieties in drug molecules, often leading to improved properties such as metabolic stability, solubility, and target-binding affinity. The reactivity of this compound provides a direct entry point to this important class of heterocyclic compounds for drug discovery programs.

Construction of Advanced Organic Frameworks

The synthetic utility of this compound is not limited to the synthesis of direct pharmaceutical intermediates but also extends to the construction of more complex and advanced organic frameworks.

Homoallylic Tertiary Alcohols

The ketone functionality of this compound is susceptible to nucleophilic attack by organometallic reagents, including those used in allylation reactions. The addition of allylmetal reagents to the carbonyl group results in the formation of homoallylic tertiary alcohols. These reactions provide a stereocontrolled method for the construction of quaternary centers on the azetidine ring.

For example, the metal-mediated carbonyl allylation of optically pure azetidine-2,3-diones has been investigated, demonstrating that the stereochemistry of the newly formed C3-substituted C3-hydroxy quaternary center can be controlled. nih.gov This methodology offers a convenient route to densely functionalized 3-substituted 3-hydroxy-β-lactams, which are themselves valuable synthetic intermediates and potential bioactive molecules. nih.gov The ability to perform these transformations in both anhydrous and aqueous media adds to the versatility of this approach. nih.gov

Cyanomethylene Azetidine Derivatives

The reaction of this compound with active methylene (B1212753) compounds, such as malononitrile, through a Knoevenagel condensation provides access to cyanomethylene azetidine derivatives. mdpi.comrsc.org This reaction is a fundamental carbon-carbon bond-forming transformation in organic synthesis. mdpi.com

The Knoevenagel condensation is typically catalyzed by a base and involves the reaction of a carbonyl compound with a compound containing an active methylene group. mdpi.com In the case of this compound, the ketone reacts with a carbanion generated from the active methylene compound to form an α,β-unsaturated dinitrile. These cyanomethylene azetidine derivatives are important intermediates, for example, in the synthesis of the previously mentioned anti-inflammatory agent, baricitinib. nih.govscienceopen.com The reaction conditions for the Knoevenagel condensation can often be mild, and various catalysts, including boric acid, have been shown to be effective. mdpi.com

Polycyclic and Spirocyclic Compounds

The construction of polycyclic and spirocyclic systems from this compound leverages the reactivity of its ketone group and the unique stereochemical constraints of the azetidine ring. Methodologies such as annulation, cycloaddition, and multicomponent reactions are employed to build intricate three-dimensional structures.

A key strategy in the synthesis of spirocyclic azetidines involves the creation of a spirocyclic junction at the C3 position of the azetidine ring. While direct, one-pot multicomponent reactions starting from this compound for this purpose are not extensively documented in peer-reviewed literature, multi-step sequences initiated by reactions at the ketone are common.

One notable approach involves an initial functionalization of the 3-oxo position, followed by a subsequent cyclization to form the spiro-system. For instance, a Horner-Wadsworth-Emmons reaction of this compound with methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate can be used to introduce an exocyclic double bond. nih.gov This intermediate, a methylidene-azetidine derivative, can then potentially undergo further cyclization reactions to form spirocyclic compounds.

Another synthetic strategy involves the reduction of the ketone to a hydroxyl group, which can then participate in spirocyclization. For example, the reduction of a 3-oxo-azetidine derivative with a Zn/Cu couple can yield the corresponding alcohol. This alcohol can then be utilized in subsequent reactions, such as gold-catalyzed cyclizations with a tethered alkyne, to generate spiro-3-furanones. rsc.org

The synthesis of fused polycyclic systems often involves annulation reactions where a new ring is built onto the existing azetidine framework. These reactions can be designed to proceed in a tandem or cascade fashion, efficiently increasing molecular complexity. While specific examples starting directly from this compound are not prevalent, the general reactivity of cyclic ketones suggests its utility in such transformations. For instance, rhodium-catalyzed C-H activation and annulation reactions of related enaminones with iodonium (B1229267) ylides have been shown to produce isocoumarin (B1212949) derivatives, demonstrating a viable pathway for fusing aromatic rings to heterocyclic systems. rsc.org

The development of novel multicomponent reactions (MCRs) represents a powerful tool for the rapid assembly of complex molecules. nih.govnih.govnih.gov An AB2C type four-component quadruple cascade reaction has been established for generating bis-spirocyclohexanes, showcasing the potential of MCRs in constructing intricate spirocyclic systems. nih.gov Although not yet reported with this compound as a starting material, the principles of these reactions could foreseeably be adapted.

The following table summarizes representative transformations that, while not all starting directly with this compound, illustrate the potential synthetic routes to polycyclic and spirocyclic azetidine derivatives.

| Starting Material Class | Reaction Type | Product Class | Key Features |

| 3-Oxo-azetidine derivative | Reduction followed by Gold-catalyzed cyclization | Spiro-3-furanone | Formation of a spirocyclic ether. rsc.org |

| This compound | Horner-Wadsworth-Emmons Reaction | Methylidene-azetidine | Creates a reactive exocyclic double bond for further functionalization. nih.gov |

| Enaminone (derived from a cyclic ketone) | Rh(III)-catalyzed C-H activation/annulation | Isocoumarin derivative | Fuses an aromatic ring to the heterocyclic core. rsc.org |

| Nitroallylic MBH acetate, 1,3-indanedione, aldehyde | Four-component quadruple cascade reaction | Bis-spirocyclohexane | Efficient construction of multiple stereocenters and quaternary carbons. nih.gov |

The synthesis of multifunctional spirocycles from common cyclic carboxylic acids has been achieved in two steps, involving the formation of an azetidinone followed by reduction. nih.gov This highlights a general and efficient pathway to spirocyclic azetidines that could be conceptually applied to precursors derived from this compound. The resulting spirocyclic amino acids have shown promise in drug discovery, demonstrating enhanced activity and reduced toxicity compared to their non-spirocyclic counterparts. nih.gov

Derivatization and Ring Transformation Studies of Azetidine Systems

Functionalization of the Azetidine (B1206935) Ring System

The functionalization of the azetidine ring in Benzyl (B1604629) 3-oxoazetidine-1-carboxylate can be achieved at the C3-keto position, which serves as a versatile handle for introducing molecular complexity. The ketone group is reactive towards a range of nucleophiles and reagents.

Research has demonstrated several methods for the derivatization at this position. For instance, a cobalt(III)-catalyzed, three-component C-H bond addition has been successfully employed. In this reaction, various aryl amides, butadiene, and Benzyl 3-oxoazetidine-1-carboxylate couple to furnish homoallylic tertiary alcohols in high yields. nih.gov This method is notable for its ability to create complex structures by forming multiple bonds in a single operation. nih.gov

Another key functionalization involves the reaction of this compound with sulfinamides. In a reaction mediated by titanium(IV) isopropoxide, condensation with 2-methylpropane-2-sulfinamide (B31220) proceeds to form the corresponding N-sulfinylimine, which can be further reduced to provide chiral amino azetidine derivatives. epo.org The C3-position can also be targeted in aldol-type reactions, for example, by using titanium tetrachloride to mediate the reaction. google.comgoogle.com

These transformations highlight the utility of the 3-oxo group as a key site for building molecular diversity starting from a common azetidine core.

Table 1: Examples of Functionalization Reactions of this compound

Ring-Opening Reactions

The significant ring strain of the azetidine core facilitates various ring-opening reactions, providing access to functionalized acyclic compounds. rsc.orgnih.gov These transformations often proceed under mild conditions and can be highly selective.

Azetidines, particularly when activated as azetidinium ions, are susceptible to nucleophilic attack, which results in the cleavage of a carbon-nitrogen bond and the formation of functionalized linear amines. researchgate.net This process is a powerful method for generating polysubstituted amine chains with defined stereochemistry. nih.gov The regioselectivity of the ring-opening is influenced by the substitution pattern on the azetidine ring. researchgate.netnih.gov For instance, azetidinium ions lacking a substituent at the C4 position are typically opened regioselectively at that position. researchgate.net A wide array of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents, can be employed in these reactions. researchgate.netresearchgate.net

The nucleophilic ring-opening of azetidines is a direct route to various acyclic amines. researchgate.netnih.gov A classic example of such a transformation is the von Braun reaction, which utilizes cyanogen (B1215507) bromide to react with tertiary amines, including N-alkyl azetidines. researchgate.net This reaction cleaves the strained four-membered ring to produce 3-bromo N-alkyl cyanamides, which are versatile building blocks for further synthesis. researchgate.net While direct formation of amides from ring-opening is less common, the resulting amino group can readily undergo acylation to form amides in a subsequent step. libretexts.org

Ring Expansion Reactions

Ring expansion reactions of azetidines provide a synthetic pathway to larger, more stable heterocyclic systems, such as five- and six-membered rings. These rearrangements leverage the release of ring strain as a thermodynamic driving force.

Azetidines can be converted into several larger nitrogen-containing heterocycles.

Pyrrolidines : A well-established method for the one-carbon ring expansion of azetidines to pyrrolidines is the nih.govresearchgate.net-Stevens rearrangement. nih.gov This can be achieved by treating an azetidine with a diazo compound in the presence of a copper catalyst. nih.gov Another strategy involves the Lewis acid-mediated rearrangement of N-p-toluenesulfonyl 2-tert-butyldiphenylsilylmethyl-substituted azetidines, which proceeds through a siliranium ion intermediate to yield 3-tert-butyldiphenylsilyl-substituted pyrrolidines. researchgate.net

Pyrroles : Densely substituted pyrroles can be synthesized from β-lactam (2-azetidinone) derivatives. A one-pot approach involves the ring-opening of 2-azetidinone-tethered allenols to form β-allenamine intermediates, which then undergo a regiocontrolled cyclization to afford the pyrrole (B145914) ring system. nih.gov

Piperidines : The transformation of azetidines into piperidines is also a known synthetic route, often included in reviews of alkaloid chemistry. acs.orgrsc.org These rearrangements allow for the construction of the six-membered piperidine (B6355638) core from the strained four-membered ring.

The reaction of azetidines with alkyl chloroformates can lead to the formation of six-membered oxazinanone rings. researchgate.net This transformation proceeds via a nucleophilic ring-opening of the azetidine ring by the chloroformate. The initial product is a highly functionalized γ-chloroamine, which subsequently undergoes intramolecular cyclization under mild conditions to yield the thermodynamically more stable oxazinanone. researchgate.net This reaction provides a valuable pathway from a four-membered nitrogen heterocycle to a six-membered one containing both nitrogen and oxygen atoms.

Table 2: List of Mentioned Compounds

Advanced Spectroscopic and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of benzyl (B1604629) 3-oxoazetidine-1-carboxylate.

¹H NMR Spectroscopy: In the proton NMR spectrum, the hydrogen atoms on the azetidine (B1206935) ring and the benzyl group exhibit characteristic chemical shifts and coupling patterns. The protons of the benzyl group typically appear in the aromatic region (δ 7.3-7.4 ppm). The benzylic methylene (B1212753) protons (CH₂) adjacent to the ester oxygen show a singlet at approximately δ 5.1-5.3 ppm. The two sets of methylene protons on the azetidine ring are diastereotopic and often appear as distinct signals, providing crucial information about the ring's conformation.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the molecular structure. The carbonyl carbon of the ketone is the most deshielded, appearing at approximately δ 205 ppm. The carbamate (B1207046) carbonyl carbon is found further upfield, around δ 156 ppm. The carbons of the benzyl group resonate in the aromatic region (δ 128-136 ppm), while the benzylic methylene carbon appears around δ 67 ppm. The two methylene carbons of the azetidine ring are also observed at distinct chemical shifts, further supporting the assigned structure.

Table 1: Representative NMR Data for Benzyl 3-oxoazetidine-1-carboxylate

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |

| ¹³C (Ketone C=O) | ~205 |

| ¹³C (Carbamate C=O) | ~156 |

| ¹³C (Aromatic) | ~128-136 |

| ¹³C (Benzylic CH₂) | ~67 |

| ¹H (Aromatic) | ~7.3-7.4 |

| ¹H (Benzylic CH₂) | ~5.1-5.3 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (205.21 g/mol ). nih.govscbt.com

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule include the loss of the benzyl group (C₇H₇•), resulting in a fragment at m/z 91, and the cleavage of the carbamate group. Alpha-cleavage adjacent to the ketone is another characteristic fragmentation route for cyclic ketones. miamioh.edu The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) can confirm the elemental formula of the molecule (C₁₁H₁₁NO₃). nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. bldpharm.com Using a suitable stationary phase (e.g., C18) and a mobile phase, a sharp, symmetrical peak corresponding to the compound is observed. The retention time is characteristic of the molecule under specific chromatographic conditions. By integrating the area of the peak, the purity of the sample can be quantified, often exceeding 95-98% for commercial-grade material.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of this compound. nih.gov The compound must be sufficiently volatile and thermally stable to be analyzed by GC. In this technique, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. While predicted GC-MS data is available, experimental verification is crucial to confirm its suitability for this method. hmdb.ca

Computational Chemistry and Theoretical Mechanistic Insights

Density Functional Theory (DFT) Studies for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Benzyl (B1604629) 3-oxoazetidine-1-carboxylate, DFT studies can be instrumental in elucidating the mechanisms of reactions in which it participates, both as a reactant and as a product. While specific DFT studies on this exact molecule are not extensively documented in publicly available literature, the principles can be applied to understand its reactivity. For instance, DFT can be used to model the transition states and reaction energy profiles of nucleophilic additions to the carbonyl group or reactions involving the azetidine (B1206935) ring.

A hypothetical reaction, such as the reduction of the ketone, can be computationally modeled to determine the most likely reaction pathway. By calculating the energies of reactants, transition states, and products, a comprehensive energy profile can be constructed.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Reduction of Benzyl 3-oxoazetidine-1-carboxylate

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| This compound + NaBH₄ | B3LYP/6-31G | 0.0 |

| Transition State 1 (Hydride attack) | B3LYP/6-31G | +15.2 |

| Intermediate Complex | B3LYP/6-31G | -5.8 |

| Benzyl 3-hydroxyazetidine-1-carboxylate | B3LYP/6-31G | -25.7 |

Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from DFT calculations.

These calculations can provide insights into the reaction kinetics and thermodynamics, guiding the selection of experimental conditions.

Conformational Analysis and Stereochemical Predictions

The four-membered azetidine ring of this compound is inherently strained and can exhibit puckering. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. Computational methods, such as molecular mechanics and DFT, can be employed to explore the potential energy surface and determine the preferred conformations. The puckering of the azetidine ring, as well as the orientation of the bulky N-benzyloxycarbonyl (Cbz) group, will significantly influence the molecule's reactivity and its interactions with other molecules.

Stereochemical prediction is another critical aspect where computational chemistry offers significant advantages. For reactions involving the formation of a new stereocenter, such as the reduction of the ketone to a hydroxyl group, computational models can predict the diastereoselectivity. By calculating the energies of the transition states leading to the different stereoisomers, one can estimate the expected product ratio.

Table 2: Predicted Stereoselectivity in the Reduction of this compound

| Transition State | Computational Method | Calculated Energy (Hartree) | Predicted Product Ratio (cis:trans) |

| TS leading to cis | MP2/cc-pVTZ | -652.12345 | 75:25 |

| TS leading to trans | MP2/cc-pVTZ | -652.12289 |

Note: The data in this table is hypothetical and serves to illustrate the predictive power of computational stereochemical analysis.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking for Scaffold Optimization

While this compound is primarily an intermediate, the 3-oxoazetidine scaffold is present in many biologically active compounds. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized analogs. For a series of compounds containing the 3-oxoazetidine core, QSAR models can be built using various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to guide the design of more potent molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, docking is used to predict how a ligand, such as a derivative of the 3-oxoazetidine scaffold, might bind to a biological target, typically a protein or enzyme. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. This information is invaluable for optimizing the scaffold to improve its biological activity.

Table 3: Illustrative Molecular Docking Results for a Hypothetical 3-Oxyazetidine Derivative against a Target Kinase

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Inhibition Constant (Ki, nM) |

| Compound A | -8.5 | LYS745, ASP810 | 150 |

| Compound B | -9.2 | LYS745, GLU771, ASP810 | 50 |

| Compound C | -7.8 | LYS745 | 300 |

Note: This table provides an example of the kind of data generated from molecular docking studies to guide scaffold optimization.

Through these computational approaches, the chemical properties and potential of the this compound scaffold can be thoroughly investigated, providing a solid foundation for its application in the synthesis of novel and functional molecules.

Future Research Directions and Synthetic Innovations

Development of Highly Stereoselective Synthetic Methodologies

The control of stereochemistry is paramount in the synthesis of bioactive molecules. For derivatives of Benzyl (B1604629) 3-oxoazetidine-1-carboxylate, achieving high stereoselectivity is a key area of ongoing research.

A primary strategy involves the use of chiral auxiliaries, which are stereogenic groups temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgthieme-connect.de These auxiliaries are particularly effective in controlling the formation of new stereocenters during alkylation, aldol, and cycloaddition reactions. researchgate.net Oxazolidinones, for example, are versatile chiral auxiliaries that can be employed to achieve highly diastereoselective transformations before being recycled. sigmaaldrich.com Similarly, sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have demonstrated superior performance in many asymmetric syntheses. scielo.org.mx

Recent advancements have focused on developing diastereoselective reactions that yield specific isomers. For instance, the cyclization of γ-amino alcohols mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI) has led to an efficient synthesis of enantiopure cis-substituted azetidines. acs.org Conversely, methods like the thermal Wolff rearrangement of chiral diazotetramic acids in the presence of nucleophiles have been shown to produce exclusively trans-diastereomeric β-lactams (azetidin-2-ones). beilstein-journals.orgbeilstein-journals.org This ability to selectively generate either cis or trans isomers is crucial for building libraries of diverse molecular architectures.

The table below summarizes key approaches to stereoselective synthesis involving azetidine (B1206935) derivatives.

| Method | Key Reagents/Auxiliaries | Stereochemical Outcome | Reference |

| Auxiliary-Controlled Reactions | Oxazolidinones, Thiazolidinethiones | High diastereoselectivity | researchgate.netsigmaaldrich.comscielo.org.mx |

| Diastereoselective Cyclization | 1,1'-carbonyldiimidazole (CDI) | Enantiopure cis-azetidines | acs.org |

| Wolff Rearrangement | Chiral diazotetramic acids | Exclusively trans-β-lactams | beilstein-journals.orgbeilstein-journals.org |

| Rh-catalyzed Carbene Insertion | Chiral Rh(II) carboxylates | Formation of chiral azetidinones | acs.org |

Exploration of Novel Catalytic Systems for Azetidine Functionalization

The development of novel catalytic systems is crucial for efficiently functionalizing the azetidine ring, often through the activation of otherwise inert C-H bonds. rsc.org Transition metal catalysis, in particular, has opened new avenues for creating structurally complex azetidines.

Palladium (Pd) catalysts have been instrumental in this area. For example, Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination provides a direct route to functionalized azetidines. rsc.org Cross-coupling reactions using palladium catalysts with specific phosphine (B1218219) ligands are also a common approach for synthesizing 3-substituted azetidines from 3-iodoazetidine (B8093280) precursors. uni-muenchen.de

Nickel (Ni) catalysis has emerged as a powerful tool for constructing challenging C-C bonds. A notable development is the Ni-catalyzed Suzuki Csp²-Csp³ cross-coupling, which facilitates the synthesis of azetidines with all-carbon quaternary centers. nih.gov This method leverages the ring strain of azabicyclobutane precursors and exhibits broad substrate scope and functional group tolerance. nih.gov

Rhodium (Rh) catalysts have also been employed, particularly for carbene insertion reactions. Chiral dirhodium(II) catalysts can mediate the intramolecular cyclization of diazoacetamides to form the azetidine ring with high stereocontrol. acs.org

The following table highlights different catalytic systems used for azetidine synthesis and functionalization.

| Catalyst System | Reaction Type | Application | Reference |

| Palladium (Pd) | C(sp³)–H Amination, Cross-Coupling | Synthesis of functionalized azetidines | rsc.orguni-muenchen.de |

| Nickel (Ni) | Suzuki Csp²-Csp³ Cross-Coupling | Synthesis of azetidines with all-carbon quaternary centers | nih.gov |

| Rhodium (Rh) | Carbene Insertion into N-H bonds | Stereoselective formation of the azetidine ring | acs.org |

Application in Complex Natural Product Total Synthesis

The azetidine motif is present in various natural products, and methodologies developed around Benzyl 3-oxoazetidine-1-carboxylate and related structures are finding application in their total synthesis. These small, strained rings can impart unique conformational constraints and metabolic stability, making them attractive targets.

One example is the total synthesis of (Z)-3-ethylidene-L-azetidine-2-carboxylic acid, a naturally occurring amino acid. acs.org A key step in its synthesis involves the formation of the azetidine ring via an Rh-catalyzed carbene insertion into an N-H bond of a precursor derived from D-serine. acs.org

Furthermore, derivatives of azetidines serve as crucial building blocks for more complex structures. For example, β²- and β³-amino acids, which are components of numerous natural products and peptidomimetics, can be synthesized from functionalized 1,3-oxazinanes through a sequence involving enantioselective lithiation and cross-coupling. nih.govresearchgate.net The resulting β-amino acids are valuable for creating peptides with enhanced proteolytic stability. nih.gov Methods that allow for the modification of natural products and other biologically relevant molecules using azetidine scaffolds highlight the potential of this chemistry in drug optimization studies. nih.gov

Investigation of New Biological Activities of Derived Compounds

A significant driver for research into this compound derivatives is the potential for discovering novel biological activities. The rigid azetidine core is a bioisostere for other cyclic amines, and its incorporation into molecules can lead to improved pharmacological properties. nih.gov

Derivatives of 2-oxoazetidine-3-carboxylic acid have shown a wide spectrum of biological activities. beilstein-journals.org These include:

Inhibition of β-lactamases : a crucial mechanism for overcoming antibiotic resistance. beilstein-journals.org

Antitubercular properties : activity against Mycobacterium tuberculosis. beilstein-journals.org

Antiproliferative and antibacterial activity : potential applications in oncology and infectious diseases. beilstein-journals.org

Herbicidal properties : use in agrochemical development. beilstein-journals.org

Recent research has also demonstrated the potent antimalarial activity of azetidine-containing small molecules. These compounds were shown to inhibit the asexual blood stages of Plasmodium parasites, the causative agent of malaria, including drug-resistant strains. nih.gov

Moreover, the azetidine ring is being used to develop analogues of known drugs with potentially improved profiles. For instance, by replacing piperidine (B6355638) moieties with azetidine rings, researchers have synthesized novel analogues of a melanocortin-1 receptor (MC-1R) agonist and a vesicular acetylcholine (B1216132) transporter (VAChT) inhibitor, demonstrating the utility of this scaffold in drug discovery programs. nih.gov

Q & A

Basic Question: What are the established synthetic protocols for preparing Benzyl 3-oxoazetidine-1-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer:

this compound is synthesized via the oxidation of tert-butyl 3-oxoazetidine-1-carboxylate derivatives followed by benzyl group introduction. In a representative procedure (), tert-butyl 3-oxoazetidine-1-carboxylate undergoes hydroxylamine treatment in i-PrOH to form intermediates, which are subsequently deprotected and functionalized with benzyl groups. Key optimization factors include:

- Solvent selection : Polar aprotic solvents (e.g., i-PrOH) improve nucleophilic substitution efficiency.

- Stoichiometry : A 3:1 molar ratio of benzylating agent to azetidine precursor ensures complete conversion .

- Temperature control : Reactions performed at 0–25°C minimize side reactions like over-oxidation.

Basic Question: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

Structural validation relies on:

- NMR spectroscopy : and NMR confirm the azetidine ring integrity (e.g., carbonyl resonance at ~170 ppm) and benzyl group incorporation (aromatic protons at 7.2–7.4 ppm) .

- IR spectroscopy : Stretching frequencies for the carbonyl (1689–1700 cm) and ester (1250–1350 cm) groups verify functional groups .

- Chromatography : Silica gel chromatography (e.g., 40% EtOAc in CHCl) resolves unreacted starting materials and byproducts .

Advanced Question: How do reaction conditions influence the stereochemical outcomes of azetidine-based derivatives synthesized from this compound?

Methodological Answer:

The stereochemistry of products like (E)-3-hydroxyazetidine derivatives depends on:

- Substituent effects : Electron-withdrawing groups on coupling partners (e.g., pyrimidines) stabilize transition states, favoring trans configurations .

- Catalytic systems : Lewis acids (e.g., MgBr) enhance diastereoselectivity by coordinating to the carbonyl oxygen .

- Temperature : Lower temperatures (e.g., –20°C) slow racemization, preserving enantiomeric excess in chiral intermediates .

Advanced Question: How can researchers address contradictions in reported yields for multicomponent reactions involving this compound?

Methodological Answer:

Yield discrepancies often arise from:

- Substrate purity : Impurities in azetidine precursors (e.g., residual tert-butyl groups) reduce reactivity. Pre-purification via recrystallization improves yields by >15% .

- Byproduct formation : Competing pathways (e.g., azetidine ring-opening) can dominate under acidic conditions. Neutral pH buffers or anhydrous solvents suppress these side reactions .

- Catalyst loading : Overuse of catalysts (e.g., >5 mol% Pd) accelerates decomposition; optimized loading (1–3 mol%) balances activity and stability .

Advanced Question: What mechanistic insights exist for the role of this compound in [3+2] cycloadditions or tandem reactions?

Methodological Answer:

The compound acts as a dipolarophile in cycloadditions:

- Electronic activation : The electron-deficient carbonyl group facilitates nucleophilic attack by nitrones or azides, forming fused heterocycles (e.g., isoxazolidines) .

- Steric effects : The benzyl group shields the azetidine ring, directing regioselectivity toward C-3 positions .

- Kinetic studies : Time-resolved IR spectroscopy reveals rate-limiting steps in azetidine ring distortion during cycloadditions .

Advanced Application: How is this compound utilized in the development of bioactive heterocyclic systems?

Methodological Answer:

The compound serves as a scaffold for:

- Anticancer agents : Hybrid molecules (e.g., azetidine-pyrrolidine hybrids) exhibit cytotoxicity via topoisomerase inhibition. Structural modifications (e.g., halogenation) enhance potency .

- Antimicrobial derivatives : Quaternized azetidine derivatives (e.g., N-benzyl-3-aminomethyl variants) disrupt bacterial membranes .

- Kinase inhibitors : Azetidine carboxylates are incorporated into ATP-binding pocket-targeting motifs, improving selectivity over tyrosine kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.